REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5](Cl)=[O:6].[CH2:12]([OH:14])[CH3:13]>>[CH2:12]([O:14][C:5](=[O:6])[C:4]1[CH:8]=[CH:9][C:10]([Cl:11])=[C:2]([Cl:1])[CH:3]=1)[CH3:13]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
the solution washed with NaHCO3 -solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |